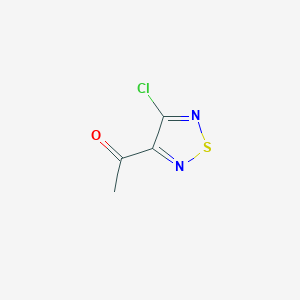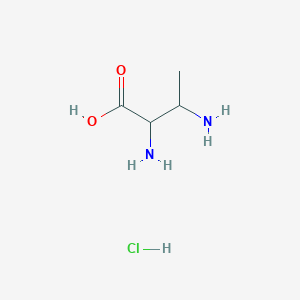
2,3-Dichloro-6-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-6-nitrobenzohydrazide is an organic compound with the molecular formula C7H5Cl2N3O3 It is a derivative of benzohydrazide, characterized by the presence of two chlorine atoms and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-nitrobenzohydrazide typically involves the reaction of 2,3-dichloro-6-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: For industrial production, the process can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Amines or thiols, organic solvents like dichloromethane or toluene.
Oxidation: Oxidizing agents like sodium hypochlorite or hydrogen peroxide.
Major Products Formed:
Reduction: 2,3-Dichloro-6-aminobenzohydrazide.
Substitution: this compound derivatives with substituted nucleophiles.
Oxidation: Azides or other oxidized derivatives.
Scientific Research Applications
2,3-Dichloro-6-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atoms and hydrazide group also contribute to its reactivity and ability to form covalent bonds with target molecules.
Comparison with Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use as an oxidizing agent.
2,3-Dichloro-6-nitrobenzaldehyde: A precursor in the synthesis of 2,3-Dichloro-6-nitrobenzohydrazide.
2,3-Dichloro-6-aminobenzohydrazide: A reduction product of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of nitro, chlorine, and hydrazide groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H5Cl2N3O3 |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
2,3-dichloro-6-nitrobenzohydrazide |
InChI |
InChI=1S/C7H5Cl2N3O3/c8-3-1-2-4(12(14)15)5(6(3)9)7(13)11-10/h1-2H,10H2,(H,11,13) |
InChI Key |
REYWXKWSCDUSFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)NN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)

![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)








